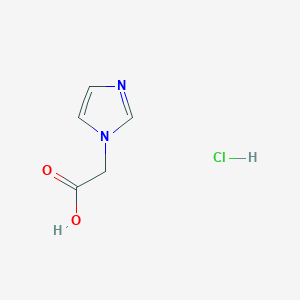

2-(1H-imidazol-1-yl)acetic acid hydrochloride

Übersicht

Beschreibung

2-(1H-imidazol-1-yl)acetic acid hydrochloride is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by non-aqueous ester cleavage using titanium tetrachloride . This method is practical and efficient, yielding the desired compound in good quantities. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and other applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-imidazol-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Titanium Tetrachloride: Used for ester cleavage in the synthesis process.

Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that imidazole derivatives exhibit anticonvulsant properties. In one study, compounds related to 2-(1H-imidazol-1-yl)acetic acid were synthesized and tested for their neuroprotective effects against seizures. The results demonstrated that certain derivatives displayed significant anticonvulsant activity without notable neurotoxicity .

Role as a Drug Intermediate

2-(1H-imidazol-1-yl)acetic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex pharmaceuticals. One prominent application is its conversion into zoledronic acid, a medication used to treat osteoporosis and certain cancers. The efficient synthesis of this compound highlights the importance of imidazole derivatives in medicinal chemistry .

Case Study 1: Synthesis of Zoledronic Acid

In a study published in the Asian Journal of Green Chemistry, researchers developed an environmentally friendly synthesis pathway for imidazol-1-yl-acetic acid hydrochloride that culminated in the production of zoledronic acid. This method showcased high yields and purity levels, emphasizing the compound's utility as a precursor for significant therapeutic agents .

Case Study 2: Anticonvulsant Research

Another investigation focused on the structure-activity relationship (SAR) of various imidazole-containing compounds, including those derived from 2-(1H-imidazol-1-yl)acetic acid. The study identified key structural features that contributed to enhanced anticonvulsant activity, providing insights for future drug design targeting neurological disorders .

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with various molecular targets. For instance, in the synthesis of zoledronic acid, the compound inhibits osteoclast action and bone resorption by interfering with the mevalonate pathway . This pathway is crucial for the synthesis of cholesterol and other isoprenoids, which are essential for cell membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazole-1-acetic acid: Similar in structure but lacks the hydrochloride component.

Zoledronic acid: A derivative used in medicine for treating bone diseases.

Uniqueness

2-(1H-imidazol-1-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of important pharmaceuticals like zoledronic acid highlights its significance .

Biologische Aktivität

2-(1H-imidazol-1-yl)acetic acid hydrochloride, also known as imidazol-1-yl-acetic acid hydrochloride, has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by its imidazole ring, which is known for contributing to various pharmacological properties.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 126.11 g/mol

- CAS Number : 22884-10-2

- Solubility : Highly soluble in water (up to 90.1 mg/ml) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with imidazole derivatives exhibit significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of several imidazole derivatives, including this compound, against human triple-negative breast cancer and melanoma cell lines. The findings revealed that at a concentration of 100 µM, certain derivatives reduced cell viability significantly .

| Compound | Cell Line | EC (µM) |

|---|---|---|

| 2-(1H-imidazol-1-yl)acetic acid | MDA-MB-231 | 20.5 ± 3.6 |

| Other Active Compounds | IGR39 | 27.8 ± 2.8 |

The compound demonstrated a higher potency compared to others tested, indicating its potential as a lead compound for further development in cancer therapy.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have reported that imidazole derivatives can effectively inhibit the growth of various bacterial strains.

Antibacterial Efficacy

A comparative analysis of imidazole derivatives against common bacterial pathogens revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 50 µg/mL |

The compound exhibited comparable inhibition zones to standard antibiotics, suggesting its potential utility in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to the presence of the imidazole ring. This interaction can lead to modulation of enzyme activity and disruption of cellular processes in both cancerous and bacterial cells.

Eigenschaften

IUPAC Name |

2-imidazol-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJSYXGKHQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516159 | |

| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87266-37-3 | |

| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.